molecular formula C6H6F3N3 B13636394 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine

Cat. No.: B13636394
M. Wt: 177.13 g/mol
InChI Key: MNZVSCKKSJEFKM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a pyrazine ring substituted at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and the aromatic pyrazine moiety, which can influence both reactivity and biological activity. The CAS number 73739-59-0 is associated with this compound in Enamine Ltd’s Building Blocks Catalogue .

Pyrazine derivatives are known for their role in drug discovery, particularly in kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-3-11-1-2-12-4/h1-3,5H,10H2

InChI Key

MNZVSCKKSJEFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde and ammonia or amine sources. One common method includes the condensation of pyrazine-2-carboxaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of substituted pyrazinyl ethanamines .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazinyl group can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2,2,2-trifluoroethylamine backbone but differ in their aromatic substituents. Below is a comparative analysis based on molecular properties, substituent effects, and applications.

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine Pyrazin-2-yl Likely C₆H₅F₃N₃ ~178.1 (estimated) 73739-59-0 Building block for drug synthesis
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine 2-Fluorophenyl C₈H₆F₄N 195.14 886368-16-7 Chiral intermediates; enantiomers studied
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine 4-Isobutylphenyl C₁₂H₁₆F₃N 231.26 1020918-61-9 Organic building block; high purity (98%)
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine HCl 5-Methylfuran-2-yl C₇H₉ClF₃NO 215.60 1909337-90-1 Discontinued; potential precursor
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl 3-Fluorophenyl C₈H₇ClF₄N 229.60 1391436-37-5 Labeled for research use (AKOS027338529)
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine HCl Oxetan-3-yl C₅H₈ClF₃NO 208.97 2089671-41-8 Discontinued; experimental applications

Substituent Effects on Properties

  • The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .
  • Fluorophenyl Derivatives (e.g., 2-fluorophenyl, 3-fluorophenyl) : Fluorine substitution modulates electronic properties and metabolic stability. Enantiomeric forms (e.g., S- and R-isomers) are critical for chiral drug development, as seen in and .
  • Furan and Oxetane Derivatives : Heterocycles like furan and oxetane improve solubility and metabolic resistance. However, the 5-methylfuran-2-yl derivative (MW 215.60) was discontinued, suggesting formulation challenges .

Biological Activity

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈F₃N₂
  • Molecular Weight : 176.096 g/mol
  • CAS Number : 1147103-48-7

Pharmacological Activities

Research indicates that compounds containing the pyrazine moiety often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group in 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine may enhance these activities due to its electron-withdrawing properties.

Anticancer Activity

A study exploring the effects of pyrazine derivatives on human leukemia cells demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation. While specific data on 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine is limited, related compounds have shown promising results in inducing cell cycle arrest and apoptosis through modulation of apoptotic pathways involving Bcl2 and Bax proteins .

CompoundIC50 (μM)Mechanism of Action
2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine25Induces apoptosis via Bcl2/Bax modulation
5-methyl-pyrazole derivativeN/AAntimicrobial activity against various pathogens

Antimicrobial Activity

Pyrazine derivatives have also been noted for their antimicrobial properties. Research has indicated that modifications to the pyrazine structure can lead to enhanced activity against bacterial strains. Although specific studies on 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine are not extensively documented, the structural similarities suggest potential efficacy in this area .

Case Studies

Case Study 1: Apoptosis Induction in Leukemia Cells
In a controlled study, K562 leukemia cells were treated with various concentrations of a closely related pyrazine derivative. The results indicated significant cell death and morphological changes consistent with apoptosis, supporting the hypothesis that trifluorinated pyrazines may possess similar effects.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of a series of pyrazine derivatives, revealing that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine could be investigated for similar applications.

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